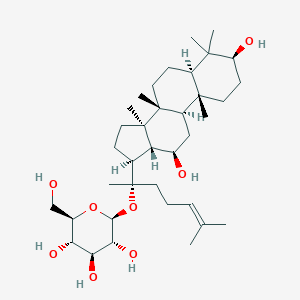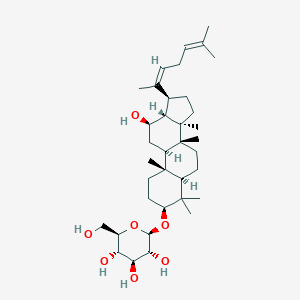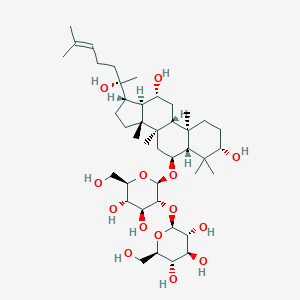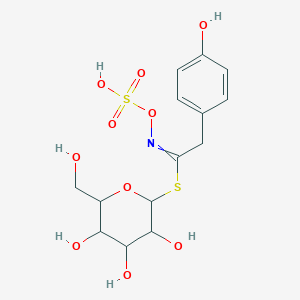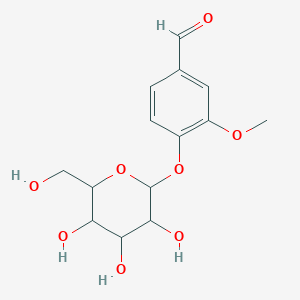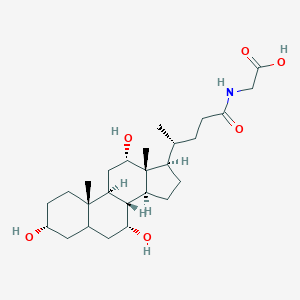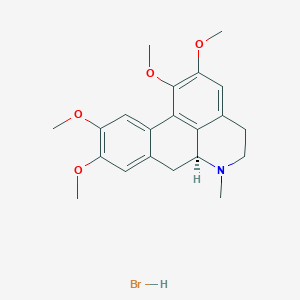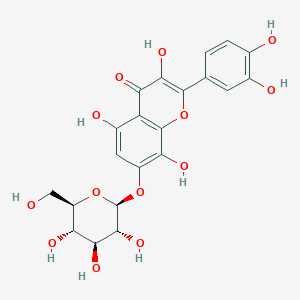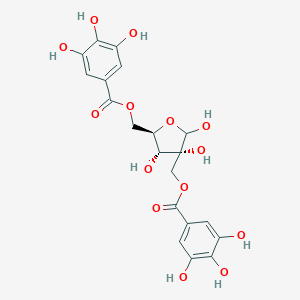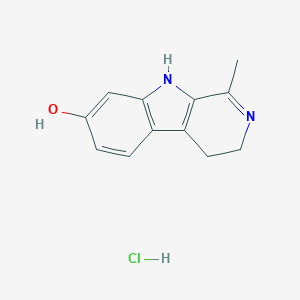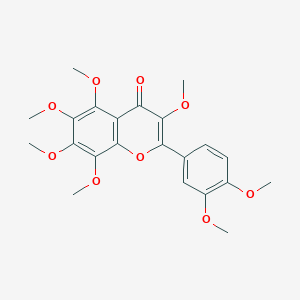
3,3',4',5,6,7,8-Heptamethoxyflavone
Overview
Description
3,3’,4’,5,6,7,8-Heptamethoxyflavone is a flavonoid compound found in the peel of citrus fruits such as mandarins. It is known for its various biological activities, including anti-tumor and anti-inflammatory properties . The compound has the molecular formula C22H24O9 and a molecular weight of 432.42 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
3,3’,4’,5,6,7,8-Heptamethoxyflavone can be synthesized through chemical reactions involving the methoxylation of flavonoid precursors. The synthesis typically involves the use of methoxy reagents under controlled conditions to achieve the desired methoxylation at specific positions on the flavonoid structure .
Industrial Production Methods
Industrial production of 3,3’,4’,5,6,7,8-heptamethoxyflavone often involves extraction from natural sources, such as the peel of citrus fruits. The extraction process includes steps like solvent extraction, purification, and crystallization to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
3,3’,4’,5,6,7,8-Heptamethoxyflavone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the methoxy groups or the flavonoid core.
Substitution: Methoxy groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield demethylated flavonoids .
Scientific Research Applications
3,3’,4’,5,6,7,8-Heptamethoxyflavone has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3,3’,4’,5,6,7,8-heptamethoxyflavone involves the modulation of various molecular pathways. It induces the expression of BDNF through the cAMP/ERK/CREB signaling pathway and reduces phosphodiesterase activity in certain cell types . These actions contribute to its neuroprotective and anti-inflammatory effects.
Comparison with Similar Compounds
3,3’,4’,5,6,7,8-Heptamethoxyflavone is unique due to its high degree of methoxylation, which enhances its biological activity compared to other flavonoids. Similar compounds include:
- 2’-Methoxyflavone
- 4’-Hydroxyflavone
- 4’-Methoxyflavone
- 7-Hydroxy-4’-methoxyflavone
- 3’,4’-Dihydroxyflavone
- 3’,4’-Dimethoxyflavone
- Luteolin
- Nobiletin
These compounds share structural similarities but differ in their degree of methoxylation and specific biological activities.
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-3,5,6,7,8-pentamethoxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24O9/c1-24-12-9-8-11(10-13(12)25-2)16-19(27-4)15(23)14-17(26-3)20(28-5)22(30-7)21(29-6)18(14)31-16/h8-10H,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSXJHQZOHUYEGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(O2)C(=C(C(=C3OC)OC)OC)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70151912 | |
| Record name | 3,3',4',5,6,7,8-Heptamethoxyflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70151912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 3-Methoxynobiletin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037689 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
1178-24-1 | |
| Record name | 3,5,6,7,8,3′,4′-Heptamethoxyflavone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1178-24-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,3',4',5,6,7,8-Heptamethoxyflavone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001178241 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,3',4',5,6,7,8-Heptamethoxyflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70151912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5,6,7,8,3',4'-HEPTAMETHPHOXYFLAVONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/288R4CAV1V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3-Methoxynobiletin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037689 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
129 - 131 °C | |
| Record name | 3-Methoxynobiletin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037689 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the antiproliferative activity of 3,3′,4′,5,6,7,8-Heptamethoxyflavone (HMF)?
A: HMF has demonstrated antiproliferative activity against several tumor cell lines while exhibiting weaker effects on normal human cell lines []. Its potency is comparable to other flavonoids like luteolin, natsudaidain, and quercetin [].
Q2: How does the structure of HMF relate to its antiproliferative activity?
A: The ortho-catechol moiety in ring B and a C2-C3 double bond are crucial for HMF's antiproliferative activity. Additionally, the presence of a C-3 hydroxyl group and a C-8 methoxyl group are essential for high activity in polymethoxylated flavones like HMF [].
Q3: Does HMF interact with the P-glycoprotein (P-gp) drug efflux transporter?
A: Yes, HMF has been identified as a specific inhibitor of P-gp, a drug efflux transporter []. It increases the cellular uptake of vinblastine, a known P-gp substrate, without affecting the uptake of other molecules like 3-O-methylglucose or phenylalanine [].
Q4: Does HMF affect cytochrome P450 3A4 (CYP3A4) activity?
A: No, unlike some other flavonoids, HMF does not inhibit the 6β-hydroxylation of testosterone catalyzed by CYP3A4, indicating a lack of interaction with this important drug-metabolizing enzyme [].
Q5: How does HMF compare to other polymethoxylated flavones in terms of P-gp inhibition?
A: Among HMF, tangeretin, and nobiletin, all found in orange juice, tangeretin exhibits the most potent P-gp inhibitory activity, followed by HMF and then nobiletin [].
Q6: What is the potential of HMF in addressing multidrug resistance?
A: HMF's ability to specifically inhibit P-gp without affecting CYP3A4 activity makes it a potential candidate for reversing multidrug resistance. By inhibiting P-gp, HMF could potentially enhance the intracellular accumulation and efficacy of anticancer drugs that are substrates of this efflux pump [].
Q7: Does HMF play a role in the therapeutic effects of Rikkunshito?
A: Rikkunshito, a traditional Japanese medicine, contains HMF as one of its active ingredients [, ]. HMF exhibits 5-HT2B receptor antagonistic effects in vitro, and its presence in Rikkunshito may contribute to the preparation's ability to suppress cisplatin-induced decreases in plasma acylated-ghrelin levels and food intake [].
Q8: What is known about the pharmacokinetics of HMF after oral administration of Rikkunshito?
A: Following oral administration of Rikkunshito (7.5 g/day) in healthy volunteers, HMF was detectable in both plasma and urine samples []. The Cmax of HMF was observed to be 105 pg/mL (geometric mean; 95% CI: 75.6-144), and the AUC0-last was 225 pg·h/mL (geometric mean; 95% CI: 157-322) [].
Q9: In which natural sources can HMF be found?
A: HMF has been identified in various citrus fruits and their derived products, including Citrus clementine essential oil [], Citrus changshan-huyou [], orange juice [], and the pericarp of Citrus reticulata “Chachi” []. It's also found in the traditional Chinese medicine formula, Naodesheng Tablet (Naodesheng Pian), which contains five herbal medicines [].
Q10: What are the potential applications of HMF in treating central nervous system disorders?
A: Preclinical studies suggest that HMF, alongside other citrus-derived polymethoxylated flavones, holds promise for preventing neurodegenerative and neurological disorders []. In animal models, HMF exhibited neuroprotective effects and improved cognitive function, potentially by mitigating oxidative stress, neuroinflammation, neurodegeneration, and synaptic dysfunction [].
Q11: Are there any known analytical methods to quantify HMF?
A: Researchers often employ high-performance liquid chromatography (HPLC) techniques, particularly normal-phase HPLC, to isolate and quantify HMF in complex mixtures like citrus essential oils [, ]. Sophisticated techniques like ultra-high-performance liquid chromatography coupled with quadrupole-Orbitrap mass spectrometry (UHPLC-Q-Orbitrap MS/MS) have also been used to identify and quantify HMF in traditional Chinese medicines [, ].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



